Azido-PEG3-amino-OPSS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H25N5O4S2 |

|---|---|

Poids moléculaire |

415.5 g/mol |

Nom IUPAC |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide |

InChI |

InChI=1S/C16H25N5O4S2/c17-21-20-7-9-24-11-13-25-12-10-23-8-6-18-15(22)4-14-26-27-16-3-1-2-5-19-16/h1-3,5H,4,6-14H2,(H,18,22) |

Clé InChI |

UJQBEDWLEMBBEY-UHFFFAOYSA-N |

SMILES canonique |

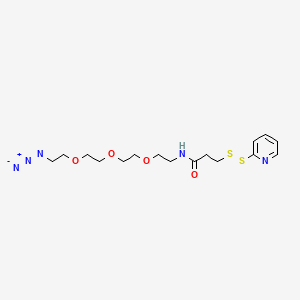

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-amino-OPSS: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG3-amino-OPSS is a versatile, heterobifunctional crosslinker designed for advanced bioconjugation strategies, particularly in the fields of drug delivery, proteomics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Concepts

At its core, this compound is a molecule with three key components:

-

An Azide (B81097) Group (N₃): This functional group is primarily used in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-containing molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes like DBCO or BCN without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1][2]

-

A Triethylene Glycol Spacer (PEG3): This hydrophilic polyethylene (B3416737) glycol linker enhances the solubility of the molecule and its conjugates in aqueous buffers. The PEG spacer also provides flexibility and reduces the potential for steric hindrance between the conjugated molecules.

-

An Ortho-pyridyl Disulfide (OPSS) Group: This moiety is highly reactive towards free sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins. The reaction results in the formation of a stable, yet cleavable, disulfide bond.

Physicochemical Properties

While specific quantitative data for a molecule named precisely "this compound" is not consistently available across chemical suppliers, its properties can be inferred from closely related structures like Azido-PEG3-amido-SS-amine and Azido-PEG-OPSS compounds. The "amino" in the name likely refers to an amide bond connecting the OPSS-containing moiety to the PEG linker.

| Property | Typical Value | Reference / Note |

| Molecular Formula | C₁₅H₂₂N₄O₄S₂ (Estimated) | Based on Azido-PEG3-amido-cysteamine-pyridyl disulfide structure |

| Molecular Weight | ~418.5 g/mol (Estimated) | Based on the estimated molecular formula |

| Appearance | Colorless to pale yellow oil or solid | Typical for PEGylated compounds |

| Solubility | Soluble in DMSO, DMF, DCM, and water | The hydrophilic PEG chain aids aqueous solubility. |

| Purity | >95% (Typically verified by HPLC and NMR) | Standard for research-grade chemical reagents. |

| Storage Conditions | -20°C, desiccated, protected from light | Recommended to prevent degradation of the azide and disulfide functionalities. |

Reaction Mechanisms and Experimental Workflows

The dual functionalities of this compound allow for a two-step, orthogonal conjugation strategy. This is particularly useful when linking two different molecules, such as a protein and a small molecule drug or a targeting ligand and a payload.

Thiol-Disulfide Exchange Reaction

The OPSS group reacts with a free thiol to form a new disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.

References

An In-Depth Technical Guide to the Azido-PEG3-amino-OPSS Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Azido-PEG3-amino-OPSS linker, a versatile heterobifunctional crosslinker integral to the advancement of targeted therapeutics and bioconjugation. Below, we delve into its core properties, detailed experimental protocols, and the fundamental chemical processes it facilitates, offering a technical resource for its application in research and development.

Core Properties and Specifications

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based molecule designed with distinct reactive moieties at each terminus, enabling the sequential and specific conjugation of different molecules. Its structure incorporates an azide (B81097) group for bioorthogonal "click" chemistry, a cleavable disulfide bond for controlled release, and a central PEG3 spacer to enhance solubility and provide spatial separation between conjugated entities.

Quantitative Data Summary

A compilation of the key quantitative properties of the this compound linker is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 415.53 g/mol | [1] |

| Molecular Formula | C₁₆H₂₅N₅O₄S₂ | [1] |

| Purity | Typically >95% | |

| Appearance | Solid or oil | |

| Solubility | Soluble in DMSO, DMF | |

| Spacer Arm Length | The PEG3 component provides a hydrophilic and flexible spacer. | [2] |

| Storage Conditions | Store at -20°C, desiccated. |

Chemical Structure and Reactivity

The unique architecture of the this compound linker dictates its utility in multi-step conjugation strategies. The structure, as confirmed by its SMILES notation O=C(CCSSC1=CC=CC=N1)NCCOCCOCCOCCN=[N+]=[N-], reveals an N-(2-(pyridin-2-yldisulfanyl)ethyl)amide moiety, not a free primary amine as the name might suggest.[1]

The azide terminus participates in highly efficient and bioorthogonal click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are favored for their high specificity and yields under mild, aqueous conditions. The ortho-pyridyl disulfide (OPSS) group at the other end is reactive towards free thiol (sulfhydryl) groups, forming a stable but cleavable disulfide bond.[3] This disulfide linkage is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866), a feature that is particularly advantageous for intracellular drug delivery, where the higher concentration of glutathione can trigger the release of a conjugated payload.

Experimental Protocols

Stage 1: Conjugation to a Thiol-Containing Protein via Thiol-Disulfide Exchange

This stage involves the reaction of the OPSS group of the linker with a free thiol on a protein or other biomolecule.

Materials:

-

Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

This compound linker

-

Anhydrous DMSO or DMF

-

Reducing agent (if necessary, e.g., TCEP)

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Protein Preparation: If the protein's cysteine residues are in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

-

Linker Preparation: Dissolve the this compound linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 5-10 fold molar excess of the linker stock solution to the reduced protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

Purification: Remove the excess linker and pyridine-2-thione by size-exclusion chromatography or dialysis. The resulting product is the azide-functionalized protein.

Stage 2: Conjugation of an Alkyne-Modified Payload via Click Chemistry (SPAAC)

This stage utilizes the azide-functionalized protein from Stage 1 and an alkyne-containing molecule of interest. The following protocol describes a strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry method.

Materials:

-

Azide-functionalized protein

-

Alkyne-modified payload (e.g., DBCO-drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Reaction Setup: Combine the azide-functionalized protein with a 1.5-5 fold molar excess of the alkyne-modified payload in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored using analytical techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Purify the final conjugate to remove any unreacted payload using size-exclusion chromatography or other appropriate chromatographic techniques.

Applications in Drug Development

The unique properties of the this compound linker make it a valuable tool in the development of sophisticated drug delivery systems and targeted therapies.

PROTACs and Antibody-Drug Conjugates (ADCs)

This linker is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] In a typical ADC application, the OPSS end can be used to attach the linker to a cysteine residue on a monoclonal antibody. The azide end can then be "clicked" to an alkyne-modified cytotoxic drug. The resulting ADC can circulate in the bloodstream and, upon reaching a target cell, the disulfide bond can be cleaved in the reducing intracellular environment, releasing the drug.

Intracellular Release Mechanism

The cleavable disulfide bond is a key feature for controlled drug release. The higher concentration of glutathione within cells compared to the bloodstream facilitates the reduction of the disulfide bond, leading to the release of the payload at the site of action.

Conclusion

The this compound linker is a sophisticated and highly functional chemical tool for researchers in the fields of bioconjugation, drug delivery, and targeted therapeutics. Its heterobifunctional nature, combined with a flexible PEG spacer and a cleavable disulfide bond, provides a robust platform for the construction of complex and effective biomolecular conjugates. The detailed understanding of its properties and the application of appropriate experimental protocols are key to leveraging its full potential in the development of next-generation therapies.

References

An In-Depth Technical Guide to Azido-PEG3-amino-OPSS: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-amino-OPSS is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of advanced bioconjugates. The unique architecture of this compound, featuring a terminal azide (B81097) group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a thiol-reactive orthopyridyl disulfide (OPSS) moiety, enables the precise and efficient linkage of distinct molecular entities.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

| Property | Value |

| Molecular Weight | 415.53 g/mol |

| Chemical Formula | C₁₆H₂₅N₅O₄S₂ |

| Appearance | Solid or oil |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | -20°C, desiccated |

Chemical Reactivity and Applications

This compound is engineered with two distinct reactive handles, allowing for sequential or orthogonal conjugation strategies.

-

Azide Group: The terminal azide (N₃) group is a key functional group for "click chemistry" reactions. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN. These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating the linker to molecules bearing a corresponding alkyne or strained alkyne functionality.

-

OPSS Group: The orthopyridyl disulfide (OPSS) group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. The reaction proceeds via a disulfide exchange mechanism, forming a stable disulfide bond with the target molecule and releasing pyridine-2-thione. This specific reactivity allows for the site-selective conjugation of the linker to proteins or peptides at cysteine residues.

The primary application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound can be used to link a ligand for a target protein to a ligand for an E3 ligase (e.g., VHL or Cereblon ligands).

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in the synthesis of a PROTAC. These protocols should be optimized for specific molecules and experimental conditions.

Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule (e.g., a Cysteine-Containing Peptide or a Small Molecule Ligand for an E3 Ligase)

-

Preparation of Reactants:

-

Dissolve the thiol-containing molecule in a suitable degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5). The concentration will depend on the specific molecule.

-

Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound solution to the thiol-containing molecule solution.

-

The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or agitation.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the resulting azide-functionalized molecule by mass spectrometry (e.g., LC-MS) to confirm successful conjugation.

-

Protocol 2: Conjugation of the Azide-Functionalized Intermediate to an Alkyne-Containing Molecule (e.g., a Target Protein Ligand) via CuAAC (Click Chemistry)

-

Preparation of Reactants:

-

Dissolve the azide-functionalized intermediate and the alkyne-containing molecule in a suitable solvent mixture (e.g., DMSO/water or t-butanol/water).

-

Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄) and a copper(I)-stabilizing ligand (e.g., THPTA or TBTA) in water.

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water.

-

-

Click Reaction:

-

In a reaction vessel, combine the azide-functionalized intermediate and a slight molar excess (e.g., 1.1-1.5 equivalents) of the alkyne-containing molecule.

-

Add the pre-mixed CuSO₄/ligand solution to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Stir the reaction at room temperature for 12-24 hours. The reaction can be monitored by TLC or LC-MS.

-

-

Purification:

-

Purify the final PROTAC conjugate using an appropriate chromatographic method, such as flash chromatography or RP-HPLC.

-

Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.

-

Protocol 3: Conjugation of the Azide-Functionalized Intermediate to a Strained Alkyne-Containing Molecule (e.g., DBCO- or BCN-functionalized Target Protein Ligand) via SPAAC

-

Preparation of Reactants:

-

Dissolve the azide-functionalized intermediate and the strained alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).

-

-

SPAAC Reaction:

-

Combine the azide-functionalized intermediate with a 1.1 to 2-fold molar excess of the strained alkyne-containing molecule.

-

The reaction is typically performed at room temperature and can be stirred for 4-24 hours. Reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the final PROTAC conjugate using an appropriate chromatographic method, such as flash chromatography or RP-HPLC.

-

Characterize the final product by NMR and high-resolution mass spectrometry.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Caption: General workflow for PROTAC synthesis using this compound.

Caption: Conceptual signaling pathway of PROTAC-mediated protein degradation.

Solubility Profile of Azido-PEG3-amino-OPSS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG3-amino-OPSS, a heterobifunctional PROTAC linker. Due to the limited availability of precise quantitative solubility data for this specific molecule in public literature, this document summarizes qualitative solubility information for structurally related compounds and presents a general experimental protocol for determining solubility. This guide is intended to equip researchers with the necessary information to effectively handle and utilize this compound in their experimental workflows.

Introduction to this compound

This compound is a valuable chemical tool in the field of targeted protein degradation. It belongs to the class of PEG-based PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3] These linkers are crucial components of PROTAC molecules, which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound features three key functional groups:

-

An azide group (N3) for conjugation to molecules containing alkyne or cyclooctyne (B158145) groups via click chemistry (CuAAC or SPAAC).[1][2][3]

-

A short polyethylene (B3416737) glycol (PEG3) spacer, which enhances the solubility and provides appropriate spatial separation between the two ends of the PROTAC.[4][5]

-

An ortho-pyridyl disulfide (OPSS) group, which can react with free sulfhydryl (thiol) groups on a protein or ligand to form a reversible disulfide bond.

Understanding the solubility of this linker is critical for its effective use in synthesizing PROTACs and for the subsequent formulation and delivery of these novel therapeutic agents.

Solubility Data

The following table summarizes the qualitative solubility information for compounds with similar core structures. It is important to note that the OPSS group in the target molecule may alter its solubility profile compared to the molecules listed below.

| Compound Name | Soluble In | Insoluble In (or not mentioned) | Reference |

| Azido-PEG3-amine | DCM, THF, acetonitrile, DMF, DMSO | Water | [6] |

| Azido-PEG3-amido-SS-amine | DCM, THF, acetonitrile, DMF, DMSO | Water | [] |

| Azido-PEG3-Maleimide | DMSO, DMF, DCM | Water | [8] |

General Observations:

-

PEGylated linkers of this type generally exhibit good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Solubility in chlorinated solvents like Dichloromethane (DCM) is also common.

-

The hydrophilic PEG spacer is intended to increase solubility in aqueous media, although the overall solubility of the molecule will be influenced by the hydrophobicity of the terminal functional groups.[4][5]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a solvent of interest. This method is based on a stepwise approach to identify a suitable solvent and estimate the concentration at which the compound dissolves.[9]

Materials:

-

This compound

-

Solvents to be tested (e.g., Water, PBS, Ethanol, DMSO, DMF, DCM)

-

Vortex mixer

-

Centrifuge

-

Calibrated balance

-

Microcentrifuge tubes or small vials

Procedure:

-

Initial High-Concentration Test: a. Weigh out a precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube. b. Add a small, precise volume of the test solvent to achieve a high concentration (e.g., 10 mg/mL). c. Vortex the mixture vigorously for 1-2 minutes. d. Visually inspect the solution for any undissolved solid particles. e. If the compound dissolves completely, it is considered soluble at that concentration.

-

Stepwise Dilution for Insoluble Compounds: a. If the compound does not fully dissolve in the initial test, add an additional volume of the same solvent to decrease the concentration by a factor of 10 (e.g., to 1 mg/mL). b. Vortex the mixture again for 1-2 minutes. c. Visually inspect for dissolution. d. Repeat this stepwise dilution until the compound fully dissolves. The concentration at which it dissolves is the estimated solubility.

-

Confirmation of Dissolution: a. For a more rigorous assessment, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes. b. Carefully inspect the bottom and sides of the tube for any pellet of undissolved material. The absence of a pellet confirms complete dissolution.

-

Testing a Range of Solvents: a. Repeat this procedure for a panel of solvents to determine the most suitable one for your application. It is often recommended to start with solvents in which similar compounds are known to be soluble (e.g., DMSO, DMF).[9]

Visualized Workflows and Mechanisms

Experimental Workflow for Solubility Testing

The following diagram illustrates the logical steps for determining the solubility of a chemical compound like this compound.

Caption: A flowchart of the experimental procedure for determining compound solubility.

Mechanism of Action for a PROTAC Utilizing the Linker

This diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces targeted protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

While specific quantitative solubility data for this compound remains to be published, the information available for analogous PEGylated linkers provides a strong starting point for researchers. It is anticipated that this compound will be soluble in common polar aprotic organic solvents. The provided experimental protocol offers a systematic approach to confirm its solubility in various solvents, ensuring its effective application in the synthesis of PROTACs for pioneering new therapeutic strategies. As with any chemical reagent, small-scale solubility tests are always recommended before proceeding with larger-scale reactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Azido-PEG3-amino-OPSS_TargetMol [targetmol.com]

- 4. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]

- 5. N3-PEG3-NH2, 134179-38-7, Azido-PEG3-Amine [biochempeg.com]

- 6. Azido-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Stability and Storage of Azido-PEG3-amino-OPSS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the heterobifunctional linker, Azido-PEG3-amino-OPSS. Understanding the chemical stability of this reagent is critical for its successful application in the synthesis of bioconjugates, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines the stability of the individual functional moieties, provides recommended handling and storage protocols, and suggests a general method for stability assessment.

Introduction to this compound

This compound is a versatile crosslinker that incorporates three key functional components:

-

An azide (B81097) group for "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

-

A short polyethylene glycol (PEG) spacer (PEG3) that enhances hydrophilicity and provides spatial separation between the conjugated molecules.

-

An ortho-pyridyl disulfide (OPSS) group, which is reactive towards thiol (-SH) groups, forming a cleavable disulfide bond. This disulfide linkage is designed to be stable in circulation but can be cleaved in the reducing environment of the cytoplasm, making it a valuable tool for intracellular drug delivery.

General Recommendations for Storage and Handling

Proper storage and handling are paramount to ensure the integrity and reactivity of this compound. The following table summarizes the recommended conditions.

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | -20°C or lower[1] | Minimizes degradation of all functional groups. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[2] | Protects against oxidation and moisture. |

| Light Exposure | Store in the dark[2] | The azide group can be sensitive to prolonged light exposure.[3] |

| Moisture | Store in a desiccated environment[1] | Prevents hydrolysis of the linker. |

| Handling | Allow the container to warm to room temperature before opening. After use, backfill with an inert gas. | Prevents condensation of moisture inside the container. |

Chemical Stability of Functional Groups

The overall stability of this compound is determined by the stability of its individual functional groups under various conditions.

Azide Group (-N₃)

The azide functionality is generally stable under most common reaction conditions used in bioconjugation.[4] However, it is important to consider the following:

-

Light Sensitivity : Prolonged exposure to light, especially UV light, can lead to decomposition.[3]

-

Reducing Agents : Strong reducing agents can reduce the azide to an amine.

-

Thermal Stability : While generally stable at ambient temperatures, excessive heat should be avoided.[3]

PEG Linker (-OCH₂CH₂)₃

Polyethylene glycol is known for its high stability and biocompatibility.[5]

-

Hydrolytic Stability : The ether bonds of the PEG backbone are stable to hydrolysis under a wide range of pH conditions.

-

Oxidative Stability : PEGs can be susceptible to oxidative degradation in the presence of oxygen and metal ions, or at elevated temperatures.[6]

Amino Group (-NH₂)

The primary amine is a stable functional group but its reactivity is pH-dependent. It is protonated at acidic pH, rendering it less nucleophilic.

Ortho-pyridyl Disulfide (OPSS) Group

The OPSS group is the most environmentally sensitive part of the molecule. Its stability is crucial for the linker's performance, particularly in the context of cleavable ADCs.

-

Thiol Reactivity : The OPSS group readily reacts with free thiols to form a new disulfide bond, releasing 2-thiopyridone. This is the intended reaction for conjugation.

-

Reductive Cleavage : The disulfide bond is susceptible to cleavage by reducing agents, such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and endogenous glutathione (B108866) (GSH).[7][8] This is the basis for its use as a cleavable linker inside cells.

-

pH Stability : The stability of the disulfide bond is pH-dependent. Studies on model cyclic peptides containing a disulfide bond have shown optimal stability around pH 3.0.[9][10] Degradation of the disulfide bond increases at neutral to basic pH.[9][10]

The following table summarizes the stability of each functional group.

| Functional Group | Stable To | Labile To |

| Azide | Mild acids/bases, mild oxidizing/reducing agents | Strong reducing agents, prolonged UV light exposure[3] |

| PEG | Hydrolysis, mild acids/bases | Strong oxidizing conditions, high temperatures[6] |

| Amine | General laboratory conditions | Reacts with electrophiles (e.g., NHS esters) |

| OPSS (Disulfide) | Physiological pH (in absence of thiols)[7] | Reducing agents (e.g., DTT, TCEP, GSH)[8], thiols, neutral to basic pH[9][10] |

Experimental Protocol: Stability Assessment of this compound

The following is a general protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on the specific experimental needs.

Objective: To determine the degradation of this compound over time under different temperature, pH, and light conditions.

Materials:

-

This compound

-

Buffers of varying pH (e.g., pH 4, 7.4, 9)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector

-

Mass spectrometer (MS) for identification of degradation products

-

Temperature-controlled incubator

-

UV light source

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF) at a known concentration (e.g., 10 mg/mL).

-

Sample Preparation:

-

pH Stability: Dilute the stock solution into buffers of different pH values to a final concentration of, for example, 1 mg/mL.

-

Temperature Stability: Aliquot the samples in the pH 7.4 buffer and incubate at different temperatures (e.g., 4°C, 25°C, 37°C).

-

Photostability: Expose an aliquot of the sample in the pH 7.4 buffer to a controlled UV light source. Keep a control sample in the dark.

-

-

Time Points: Collect aliquots from each sample at various time points (e.g., 0, 1, 3, 7, 14, and 30 days). Immediately quench any potential reaction by freezing or by dilution in the HPLC mobile phase.

-

HPLC Analysis:

-

Analyze the collected aliquots by reverse-phase HPLC.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A suitable gradient from, for example, 5% to 95% Mobile Phase B over 20-30 minutes.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm). The release of 2-thiopyridone from OPSS degradation can be monitored at around 343 nm.

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of the remaining compound relative to the time zero sample.

-

Identify any new peaks that appear, which may correspond to degradation products. These can be further characterized by LC-MS.

-

Visualizations

Chemical Structure and Potential Degradation Sites

Caption: Structure of this compound and its potential degradation pathways.

Workflow for Handling and Stability Testing

Caption: Recommended workflow for handling and stability assessment.

References

- 1. Ortho-pyridine disulfide PEG, mPEG-OPSS [nanocs.net]

- 2. purepeg.com [purepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. polysciences.com [polysciences.com]

- 6. Orthopyridyl disulfide (OPSS) [nanosoftpolymers.com]

- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 8. glenresearch.com [glenresearch.com]

- 9. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Azido-PEG3-amino-OPSS for Advanced Bioconjugation and PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG3-amino-OPSS, a heterobifunctional linker critical for the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a versatile chemical tool designed for covalently linking two molecules. Its structure comprises three key components:

-

An azide (N₃) group : This functional group is used in "click chemistry," a set of highly efficient and specific reactions. The most common type is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule.

-

A polyethylene glycol (PEG) spacer (PEG3) : The three-unit PEG linker is a hydrophilic spacer that enhances the solubility of the molecule and its conjugates in aqueous environments. It also provides flexibility and spatial separation between the conjugated molecules, which is often crucial for maintaining their biological activity.

-

An ortho-pyridyl disulfide (OPSS) group : This group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins. The reaction forms a stable disulfide bond, which can be cleaved under reducing conditions if desired.

Due to its dual reactivity, this compound is an ideal linker for constructing complex biomolecules where precise control over conjugation is required.

Physicochemical Properties and Supplier Information

| Property | Value | Source |

| Chemical Name | This compound | MedchemExpress |

| Catalog Number | HY-138438 | MedchemExpress |

| Molecular Formula | C₁₇H₂₈N₄O₄S₂ | Calculated |

| Molecular Weight | 420.56 g/mol | Calculated |

| Appearance | Solid or oil | General |

| Solubility | Soluble in DMSO, DMF | General |

| Storage Conditions | -20°C, desiccated, protected from light | General |

Primary Supplier:

-

MedchemExpress: Catalog Number HY-138438

Application in PROTAC Synthesis

PROTACs are innovative therapeutic agents that hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.

This compound is particularly well-suited for PROTAC synthesis due to its heterobifunctional nature. This allows for a modular and efficient assembly of the final PROTAC molecule.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound can be conceptualized in a two-step process, as illustrated in the workflow diagram below. This modular approach allows for the synthesis and purification of intermediates before the final conjugation.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG3-amino-OPSS in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[2] Azido-PEG3-amino-OPSS is a heterobifunctional linker designed for the development of ADCs with precise control over drug placement and stoichiometry.

This linker incorporates three key functional elements:

-

An Azide (B81097) (N3) group, which serves as a handle for bioorthogonal "click chemistry," allowing for the highly efficient and specific attachment of an alkyne-modified payload.[3][4]

-

A PEG3 (polyethylene glycol) spacer, which enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic properties.

-

An ortho-pyridyldisulfide (OPSS) group, which provides a thiol-reactive handle for conjugation to cysteine residues on the antibody. This enables site-specific conjugation to engineered cysteines (e.g., in THIOMABs) or to native interchain disulfide bonds after reduction, leading to more homogeneous ADC populations.[5][6]

The dual reactivity of the this compound linker allows for a flexible two-step conjugation strategy. This modular approach offers precise control over the drug-to-antibody ratio (DAR) and can lead to the production of more defined and stable ADCs.[7]

Mechanism of Action and Workflow

The general workflow for generating an ADC using this compound involves two main stages: modification of the antibody with the linker and subsequent conjugation of the cytotoxic payload via click chemistry. The OPSS group reacts with free sulfhydryl groups on the antibody through a disulfide exchange reaction, forming a stable disulfide bond. The azide group on the linker is then available for a highly specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction with an alkyne-functionalized drug.

Data Presentation

The following tables present representative quantitative data for ADCs developed using thiol-reactive and click chemistry-based linkers. This data is intended to be illustrative of the results that can be expected when using the this compound linker.

Table 1: Representative Drug-to-Antibody Ratio (DAR) with Thiol-Reactive Linkers

| Linker to Antibody Molar Ratio | Average DAR (UV-Vis) | DAR Heterogeneity (HIC) |

| 2:1 | 1.8 | DAR0, DAR2 |

| 5:1 | 3.5 | DAR0, DAR2, DAR4 |

| 10:1 | 6.2 | DAR2, DAR4, DAR6, DAR8 |

Note: DAR values are dependent on the number of available cysteine residues and reaction conditions.[8][9]

Table 2: Representative Plasma Stability of Disulfide-Linked ADCs

| Time Point | % Intact ADC (Mouse Plasma) | % Intact ADC (Human Plasma) |

| 0 h | 100% | 100% |

| 24 h | 95% | 98% |

| 72 h | 85% | 92% |

| 168 h | 70% | 85% |

Note: Stability can be influenced by steric hindrance around the disulfide bond.[10][11]

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

-

Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

-

Desalting columns

Procedure:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Add a 10-fold molar excess of TCEP to the antibody solution.[]

-

Incubate the reaction mixture for 1-2 hours at 37°C.

-

Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

-

Immediately proceed to the conjugation step to prevent re-oxidation of the thiol groups.

Protocol 2: Conjugation of this compound to the Reduced Antibody

This protocol details the conjugation of the linker to the generated free thiol groups on the antibody.

Materials:

-

Reduced antibody from Protocol 1

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

-

Quenching solution (e.g., 100 mM N-acetylcysteine)

-

Purification columns (e.g., size-exclusion chromatography - SEC)

Procedure:

-

To the reduced antibody solution, add a 5- to 10-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10%.

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

-

Quench the reaction by adding the quenching solution to scavenge any unreacted linker. Incubate for 20 minutes.

-

Purify the azide-modified antibody using SEC to remove excess linker and quenching reagent.

-

Characterize the purified product to confirm linker incorporation.

Protocol 3: Payload Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-modified payload to the azide-modified antibody via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

-

Azide-modified antibody from Protocol 2

-

Alkyne-modified payload (e.g., DBCO-drug) stock solution in DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification columns (e.g., hydrophobic interaction chromatography - HIC)

Procedure:

-

To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the alkyne-modified payload stock solution.[13]

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by LC-MS.[13]

-

Purify the final ADC using HIC to separate species with different DARs and to remove unconjugated antibody and excess payload.

-

Buffer exchange the purified ADC into a formulation buffer and store at 2-8°C.

Protocol 4: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

-

Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

-

Calculate the DAR using the Beer-Lambert law with the known extinction coefficients of the antibody and the payload.[9][]

2. DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC):

-

HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.

-

Inject the purified ADC onto a HIC column and elute with a decreasing salt gradient.

-

The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).[15]

-

The average DAR can be calculated from the relative peak areas.

3. Stability Assessment:

-

Incubate the ADC in plasma (human, mouse) at 37°C.

-

At various time points, analyze the samples by HIC or LC-MS to quantify the amount of intact ADC and any released payload.[16][17]

Conclusion

The this compound linker provides a versatile and powerful tool for the development of next-generation ADCs. Its heterobifunctional nature allows for a controlled, two-step conjugation process, combining the site-specificity of thiol-based conjugation with the efficiency and bioorthogonality of click chemistry. This approach facilitates the production of more homogeneous and stable ADCs with a well-defined drug-to-antibody ratio, which is crucial for optimizing their therapeutic index. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the application of this advanced linker technology for the development of novel and effective antibody-drug conjugates.

References

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 5. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]

- 6. Thiol reactive Linkers | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 17. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Labeling Proteins with Azido-PEG3-amino-OPSS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of proteins is a cornerstone of modern biological research and therapeutic development. The heterobifunctional linker, Azido-PEG3-amino-OPSS, provides a versatile tool for site-specific protein labeling. This linker incorporates three key functionalities:

-

An ortho-pyridyl disulfide (OPSS) group that reacts specifically with free sulfhydryl groups (cysteines) on a protein, forming a stable, yet reducible, disulfide bond.[1]

-

A hydrophilic polyethylene glycol (PEG) spacer (PEG3) that enhances the solubility and stability of the resulting conjugate while minimizing aggregation.[2][3]

-

An azide (B81097) (N₃) group that serves as a bioorthogonal handle for "click chemistry."[4][5] This allows for the highly efficient and specific attachment of a second molecule, such as a fluorophore, biotin, or a drug payload, that has been modified with an alkyne group.[6][7]

This two-step labeling strategy (sulfhydryl reaction followed by click chemistry) enables the precise and modular construction of well-defined protein conjugates for a wide range of applications, including protein tracking, immunoassays, and the development of antibody-drug conjugates (ADCs).[8][9]

Principle of the Method

The protein labeling process using this compound is a two-stage procedure.

Stage 1: Cysteine-Specific Modification. The OPSS end of the linker reacts with a free thiol group on a protein's cysteine residue. This reaction proceeds readily at a slightly acidic to neutral pH (6.5-7.5) and results in the formation of a stable disulfide bond, covalently attaching the Azido-PEG linker to the protein.

Stage 2: Bioorthogonal "Click" Conjugation. The azide group, now displayed on the protein surface, is inert to most biological functional groups.[7][10] It can be specifically reacted with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[5] This "click" reaction forms a stable triazole linkage, completing the conjugation.[4]

Experimental Protocols

Materials and Reagents

-

Protein of Interest (POI): Must contain at least one accessible free cysteine residue. Purity should be >95%.

-

This compound Linker: Dissolved in a compatible organic solvent (e.g., DMSO or DMF) to prepare a 10 mM stock solution.

-

Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2. (Do not use buffers containing thiols).

-

Reducing Agent (optional): 10 mM Tris(2-carboxyethyl)phosphine (TCEP) stock solution. Required if the target cysteine is in a disulfide bond.

-

Alkyne-functionalized Reporter Molecule: (e.g., DBCO-Fluorophore, Alkyne-Biotin). Dissolved in DMSO to prepare a 10 mM stock solution.

-

Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for buffer exchange and removal of excess reagents.

-

Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (for characterization).

Protocol 1: Labeling Protein with this compound (Stage 1)

-

Protein Preparation:

-

Dissolve the Protein of Interest (POI) in Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the target cysteine residue is part of a disulfide bond, add TCEP to a final concentration of 1 mM. Incubate for 30-60 minutes at room temperature to reduce the disulfide bond.

-

Remove the excess TCEP immediately using a desalting column, exchanging the protein into fresh, degassed Reaction Buffer.

-

-

Linker Conjugation:

-

Calculate the required volume of the 10 mM this compound stock solution. A 10- to 20-fold molar excess of the linker over the protein is a recommended starting point.

-

Add the calculated volume of the linker to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification of Azide-Labeled Protein:

-

Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

-

Collect the protein-containing fractions. The successful conjugation can be verified by mass spectrometry, which will show an increase in mass corresponding to the attached linker.

-

-

Quantification and Storage:

-

Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

-

Store the purified azide-labeled protein at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: Click Chemistry Conjugation of Reporter Molecule (Stage 2)

This protocol describes a strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and ideal for biological samples.

-

Reaction Setup:

-

To the purified azide-labeled protein solution, add the alkyne-functionalized reporter molecule (e.g., DBCO-Fluorophore). A 3- to 5-fold molar excess of the reporter molecule over the protein is recommended.

-

Gently mix the solution.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent reporter.

-

-

Final Purification:

-

Remove the excess, unreacted reporter molecule using a desalting column or dialysis.

-

The final labeled protein conjugate is now ready for downstream applications.

-

-

Characterization:

-

Confirm the final conjugation using SDS-PAGE (a shift in molecular weight should be observed) and fluorescence scanning if a fluorophore was used. Mass spectrometry can provide definitive confirmation of the final product's mass.

-

Data Presentation

The following tables summarize representative quantitative data for a typical protein labeling experiment.

Table 1: Summary of Labeling Efficiency (Stage 1)

| Parameter | Description | Example Value | Method of Determination |

|---|---|---|---|

| Protein Concentration | Initial concentration of the target protein. | 2.0 mg/mL | BCA Assay / A280 |

| Linker:Protein Molar Ratio | Molar excess of this compound used. | 20:1 | Calculation |

| Labeling Efficiency | Percentage of protein molecules labeled with the azide linker. | > 90% | Mass Spectrometry[11] |

| Degree of Labeling (DOL) | Average number of linkers per protein molecule. | 0.9 - 1.1 | Mass Spectrometry |

| Yield | Percentage of protein recovered after purification. | > 85% | BCA Assay / A280 |

Table 2: Characterization of Final Conjugate (Stage 2)

| Parameter | Description | Example Value | Method of Determination |

|---|---|---|---|

| Conjugate Identity | POI-PEG-Reporter | Confirmed | Mass Spectrometry |

| Final Concentration | Concentration of the purified final conjugate. | 1.5 mg/mL | BCA Assay / A280 |

| Purity | Purity of the final conjugate. | > 95% | SDS-PAGE / Densitometry |

| Functionality | Biological activity of the protein post-labeling. | > 90% of native | Relevant Activity Assay |

| Stability | Stability of the conjugate after 1 week at 4°C. | No significant degradation | SDS-PAGE |

Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for two-stage protein labeling.

Experimental Workflow

Caption: Step-by-step experimental workflow for protein conjugation.

References

- 1. OPSS-PEG-SVA, MW 2K | AxisPharm [axispharm.com]

- 2. lifetein.com [lifetein.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Click Chemistry – Med Chem 101 [medchem101.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. symeres.com [symeres.com]

- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]

Step-by-Step Guide to Azido-PEG3-amino-OPSS Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-amino-OPSS is a heterobifunctional linker critical in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses three distinct reactive moieties: a primary amine, an azide (B81097) group, and an ortho-pyridyl disulfide (OPSS) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique combination allows for a sequential and controlled conjugation of different molecular entities, providing a versatile platform for creating complex bioconjugates.

The primary amine enables conjugation to molecules containing carboxylic acids or activated esters. The OPSS group selectively reacts with free sulfhydryl (thiol) groups to form a stable, yet reducible, disulfide bond.[1] The azide group facilitates highly efficient and specific "click chemistry" reactions with alkyne-modified molecules.[2][3] The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

This document provides detailed protocols for utilizing this compound in a multi-step bioconjugation workflow, methods for characterizing the resulting conjugate, and quantitative data to guide experimental design.

Core Principles of this compound Bioconjugation

The versatility of the this compound linker lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise approach to building complex biomolecules. A typical strategy involves:

-

Amine Conjugation: The primary amine of the linker is reacted with a molecule containing a carboxylic acid or an activated ester (e.g., an NHS ester). This is often the first step to attach a small molecule drug or a targeting ligand.

-

Thiol-Disulfide Exchange: The OPSS group of the linker-drug conjugate is then reacted with a biomolecule containing a free thiol group, such as a cysteine residue on an antibody or protein. This reaction is highly specific and results in a stable disulfide linkage.

-

Azide-Alkyne Click Chemistry: The terminal azide group is then available for a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a molecule containing a terminal alkyne. This can be used to attach a third component, such as a payload, a detection label, or another targeting moiety.

Experimental Protocols

The following protocols provide a general framework for a three-step bioconjugation using this compound. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Conjugation of a Carboxylated Molecule to the Amino Group of the Linker

This protocol describes the activation of a carboxylated molecule and its subsequent conjugation to the primary amine of this compound.

Materials:

-

Carboxylated molecule (e.g., a small molecule drug)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting column

Procedure:

-

Activation of the Carboxylated Molecule: a. Dissolve the carboxylated molecule in anhydrous DMF or DMSO. b. Add 1.1 equivalents of EDC and 1.2 equivalents of NHS. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

-

Conjugation to this compound: a. Dissolve this compound in DMF or DMSO. b. Add the activated NHS ester solution to the this compound solution. A 1.5 to 5-fold molar excess of the activated molecule over the linker is recommended. c. Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: a. Purify the resulting conjugate using a desalting column or by dialysis to remove excess reactants.

Protocol 2: Conjugation of the OPSS-Linker to a Thiol-Containing Biomolecule (e.g., Antibody)

This protocol details the conjugation of the OPSS-functionalized molecule from Protocol 1 to a thiol-containing antibody.

Materials:

-

Thiol-containing antibody (partially reduced if necessary)

-

OPSS-functionalized molecule from Protocol 1

-

Reaction Buffer: PBS, pH 6.5-7.5, containing 5-10 mM EDTA

-

Reducing agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column

Procedure:

-

Antibody Preparation (if necessary): a. If the antibody does not have free thiols, partially reduce the interchain disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at 37°C. b. Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

-

Conjugation Reaction: a. To the thiol-containing antibody in Reaction Buffer, add a 5- to 20-fold molar excess of the OPSS-functionalized molecule. The final concentration of any organic solvent from the stock solution of the linker should be kept below 10% to prevent protein denaturation. b. Incubate the reaction for 1-2 hours at room temperature with gentle stirring. c. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Purification: a. Purify the antibody conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and the pyridine-2-thione byproduct.

Protocol 3: Azide-Alkyne Click Chemistry

This protocol describes the final conjugation step using a copper-catalyzed click chemistry reaction.

Materials:

-

Azide-functionalized antibody conjugate from Protocol 2

-

Alkyne-modified payload or molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended)

-

Solvent: DMSO or a mixture with water

-

Desalting column

Procedure:

-

Preparation of Reactants: a. Dissolve the alkyne-modified molecule in DMSO. b. Prepare stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

-

Click Reaction: a. To the azide-functionalized antibody conjugate in an appropriate buffer, add a 3- to 10-fold molar excess of the alkyne-modified molecule. b. Add the copper catalyst. This is typically done by adding the CuSO4 solution (e.g., 0.1 equivalents relative to the alkyne) followed by the sodium ascorbate solution (e.g., 0.5 equivalents relative to the alkyne). The use of a copper-chelating ligand like TBTA can improve catalyst stability and reaction efficiency. c. Stir the reaction at room temperature for 1-4 hours.

-

Purification: a. Purify the final bioconjugate using a desalting column or other appropriate chromatography method to remove excess reactants and copper catalyst.

Characterization of the Bioconjugate

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC and can be determined using several methods.

-

UV-Vis Spectroscopy: This method is based on measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the conjugated molecule has maximum absorbance. The DAR can be calculated using the Beer-Lambert law.[4]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The hydrophobicity of the ADC increases with the number of conjugated molecules, allowing for their separation. The weighted average DAR can be calculated from the peak areas of the different species.[3][5][6]

| Analytical Technique | Principle | Information Provided | Advantages | Limitations |

| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody and λmax for the drug) to calculate concentrations. | Average DAR | Rapid, simple, and requires minimal sample. | Can be inaccurate if the drug's absorbance at 280 nm is significant or if there are impurities. Does not provide information on the distribution of drug-loaded species. |

| Hydrophobic InteractionChromatography (HIC) | Separates molecules based on their hydrophobicity. The number of conjugated drugs increases the hydrophobicity of the ADC. | Average DAR and distribution of different drug-loaded species (DAR 0, 2, 4, etc.). | Provides detailed information on the heterogeneity of the ADC population. | Requires more specialized equipment and method development. May not be suitable for all ADCs. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact or fragmented ADC to determine the mass of the conjugated drug. | Precise DAR and distribution. Can identify the location of conjugation. | Highly accurate and provides detailed structural information. | Requires expensive instrumentation and complex data analysis. |

Visualizing the Workflow

Caption: Workflow for this compound bioconjugation.

Caption: Thiol-Disulfide exchange reaction mechanism.

Caption: Azide-Alkyne click chemistry reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. benchchem.com [benchchem.com]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes: Azido-PEG3-amino-OPSS in PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is a critical component that influences a PROTAC's efficacy, selectivity, and physicochemical properties.[2][5]

Azido-PEG3-amino-OPSS is a versatile, heterotrifunctional PEG-based linker precursor designed for advanced PROTAC synthesis. It incorporates three key functional groups:

-

Azide (B81097) (N₃) Group: Enables highly efficient and specific conjugation to alkyne-functionalized molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[6][7]

-

Amino (NH₂) Group: Provides a nucleophilic handle for standard amide bond formation with activated carboxylic acids, a common feature on POI or E3 ligase ligands.[8]

-

Ortho-pyridyl disulfide (OPSS) Group: Acts as a reactive handle for thiol-disulfide exchange, allowing for covalent conjugation to cysteine residues on proteins or ligands.[9] This feature is particularly useful for cysteine-directed PROTACs or for introducing specific functionalities.

The PEG3 (triethylene glycol) backbone enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability—common challenges in PROTAC development.[5][10]

Logical Structure and Reactivity

The this compound linker offers modularity in PROTAC assembly. The orthogonal nature of its reactive groups allows for a stepwise, controlled synthesis strategy.

Applications in PROTAC Synthesis

-

Modular "Click Chemistry" Assembly: The most common application involves a convergent synthesis strategy.[3] An E3 ligase ligand (e.g., pomalidomide) with a carboxylic acid handle is first coupled to the linker's amino group. The resulting azide-functionalized intermediate is then "clicked" onto a POI ligand that has been modified with an alkyne group. This modular approach allows for the rapid generation of PROTAC libraries by varying the POI and E3 ligase ligands.[11][]

-

Cysteine-Directed PROTACs: The OPSS group enables the development of PROTACs that covalently bind to a cysteine residue on the target protein. This can enhance binding affinity and selectivity. In this approach, the azide and amino groups are used to attach the E3 ligase ligand and a non-covalent binder for the POI, while the OPSS group facilitates the disulfide bond formation with the target cysteine.

-

Dual-Payload Conjugates: The trifunctional nature of the linker allows for the creation of more complex molecules, such as antibody-PROTAC conjugates, where the OPSS group could be used to attach the PROTAC to an antibody for targeted delivery.

Data on PEGylated PROTACs

The length and composition of the linker are critical for PROTAC efficacy, directly impacting the formation of a stable ternary complex (POI-PROTAC-E3 Ligase) required for degradation.[4][13] While specific data for PROTACs using the exact this compound linker is proprietary or dispersed in literature, the general impact of PEG linkers is well-documented. Optimization of linker length is crucial, as a linker that is too short may prevent effective ternary complex formation, while one that is too long can lead to reduced efficiency.[13]

The following table summarizes representative data for PROTACs utilizing PEG linkers of varying lengths, illustrating the importance of linker optimization for achieving potent degradation.

| PROTAC Target | E3 Ligase | Linker Type/Length | DC₅₀ | Dₘₐₓ (%) | Cell Line |

| ERα | VHL | PEG-based (16 atoms) | ~1 µM | ~95% | MCF7 |

| ERα | VHL | PEG-based (12 atoms) | ~5 µM | ~75% | MCF7 |

| TBK1 | CRBN | PEG-based (21 atoms) | 3 nM | 96% | MM.1S |

| TBK1 | CRBN | PEG-based (29 atoms) | 292 nM | 76% | MM.1S |

| KRAS G12C | CRBN | PEG-based | 0.03 µM | >90% | NCI-H358 |

| KRAS G12C | VHL | PEG-based | 0.1 µM | >90% | NCI-H358 |

Data is illustrative and compiled from various sources.[13][14] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for PROTAC potency and efficacy.[15][16]

Protocols: PROTAC Synthesis and Evaluation

Protocol 1: General Synthesis of a PROTAC via Amide Coupling and Click Chemistry

This protocol describes a common two-step approach for synthesizing a PROTAC using a heterobifunctional linker like Azido-PEG3-amino.

Workflow Diagram:

Step 1: Amide Coupling of E3 Ligase Ligand to Linker

-

Reagents & Materials:

-

E3 Ligand with a carboxylic acid (e.g., Pomalidomide-COOH) (1.0 eq)

-

Azido-PEG3-amino linker (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

-

-

Procedure:

-

Dissolve the E3 Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[8]

-

Add the Azido-PEG3-amino linker to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, purify the resulting E3 Ligand-Linker-Azide intermediate by preparative HPLC.

-

Characterize the product by LC-MS and NMR.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents & Materials:

-

E3 Ligand-Linker-Azide intermediate (1.0 eq)

-

POI Ligand with a terminal alkyne (1.1 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.3 eq)

-

Sodium ascorbate (B8700270) (0.2-0.6 eq)

-

Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

-

-

Procedure:

-

Dissolve the E3 Ligand-Linker-Azide intermediate and the alkyne-functionalized POI Ligand in the chosen solvent system.[5][8]

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution may change color, indicating the formation of the Cu(I) catalyst.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative HPLC.

-

Confirm the identity and purity of the final product by LC-MS, HRMS, and NMR.

-

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol is used to quantify the degradation of the target protein (POI) in cells treated with the synthesized PROTAC.

-

Materials:

-

Cancer cell line expressing the POI (e.g., MCF7 for ERα)

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Primary antibodies (anti-POI, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imager.

-

Strip the membrane and re-probe with a primary antibody for a loading control.

-

Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

-

PROTAC Mechanism of Action

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of the target protein.

References

- 1. precisepeg.com [precisepeg.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Steric Effects in Peptide and Protein Exchange with Activated Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. lifesensors.com [lifesensors.com]

- 15. Research Collection | ETH Library [research-collection.ethz.ch]

- 16. arxiv.org [arxiv.org]

Amine Labeling of Antibodies with Azido-PEG3-Succinimidyl Carbonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the amine labeling of antibodies using Azido-PEG3-succinimidyl carbonate. This bifunctional linker is instrumental in a two-step conjugation strategy, enabling the precise attachment of various molecules to an antibody. The initial step involves the reaction of the succinimidyl carbonate group with primary amines on the antibody, such as the ε-amino group of lysine (B10760008) residues, to form a stable carbamate (B1207046) bond.[1] This introduces a polyethylene (B3416737) glycol (PEG) spacer arm that terminates in a bioorthogonal azide (B81097) (N₃) group.[1][2] This azide handle can then be specifically and efficiently conjugated to a molecule of interest containing an alkyne group through "click chemistry," such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4][5] This modular approach is pivotal in the development of antibody-drug conjugates (ADCs) and other functionalized immunoconjugates.[4]

Key Quantitative Parameters

The following table summarizes the crucial quantitative parameters for a successful antibody labeling protocol.

| Parameter | Recommended Value | Notes |

| Antibody Purity | >95% | Should be free of stabilizing proteins like BSA and gelatin that contain primary amines. |

| Antibody Concentration | 1-5 mg/mL | Higher concentrations (>2.5 mg/mL) generally lead to greater labeling efficiency.[4] |

| Molar Ratio (Reagent:Ab) | 10:1 to 20:1 | This may require optimization depending on the specific antibody and desired degree of labeling.[1] |

| Reaction Buffer | 0.1 M sodium bicarbonate, pH 8.3-8.5 | A non-nucleophilic buffer is essential. Other options include PBS or HEPES.[3][4] |

| Reaction Temperature | Room Temperature or 4°C | 4°C is recommended for sensitive antibodies to maintain their integrity.[1] |

| Incubation Time | 30-60 minutes at RT or 2 hours at 4°C | Longer incubation times may be necessary at lower temperatures.[2] |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction.[2][4] |

Experimental Protocols

Protocol 1: Antibody Preparation and Labeling

This protocol details the modification of a monoclonal antibody with Azido-PEG3-succinimidyl carbonate to introduce azide functionalities.

Materials:

-

Antibody of interest

-

Azido-PEG3-succinimidyl carbonate

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[2]

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)[2]

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., from Tris buffer or stabilizing proteins), exchange the buffer to the Reaction Buffer using a desalting column.

-

Adjust the final antibody concentration to 1-5 mg/mL in the Reaction Buffer.[4]

-

-

Labeling Reagent Preparation:

-